molecular formula C7H4BrIN2 B12275239 6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine

6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12275239
M. Wt: 322.93 g/mol
InChI Key: FRPUTQZHZTZXLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine typically involves halogenation reactions. One common method is the bromination of 2-iodo-1H-pyrrolo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Comparison: 6-Bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

IUPAC Name

6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C7H4BrIN2/c8-4-1-6-5(10-3-4)2-7(9)11-6/h1-3,11H

InChI Key

FRPUTQZHZTZXLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=C2)I)Br

Origin of Product

United States

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